

An In-depth Technical Guide to 6-Amino-1-propyluracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-propyluracil

Cat. No.: B156761

[Get Quote](#)

IUPAC Name: 6-amino-1-propylpyrimidine-2,4-dione[1]

This technical guide serves to provide a comprehensive overview of **6-Amino-1-propyluracil**, addressing its chemical identity. Despite extensive searches for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to this compound, the available scientific literature is limited. Much of the accessible research focuses on a structurally related compound, 6-propyl-2-thiouracil (PTU), a well-known antithyroid medication. This document will present the confirmed information for **6-Amino-1-propyluracil** and highlight the areas where data is currently unavailable.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **6-Amino-1-propyluracil** is provided in Table 1. This information is derived from publicly available chemical databases.

Property	Value	Source
IUPAC Name	6-amino-1-propylpyrimidine-2,4-dione	--INVALID-LINK--[1]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	--INVALID-LINK--[1]
Molecular Weight	169.18 g/mol	--INVALID-LINK--[1]
CAS Number	53681-47-3	--INVALID-LINK--[1]
Synonyms	6-Amino-1-propyluracil, EINECS 258-697-4	--INVALID-LINK--[1]

Synthesis and Experimental Protocols

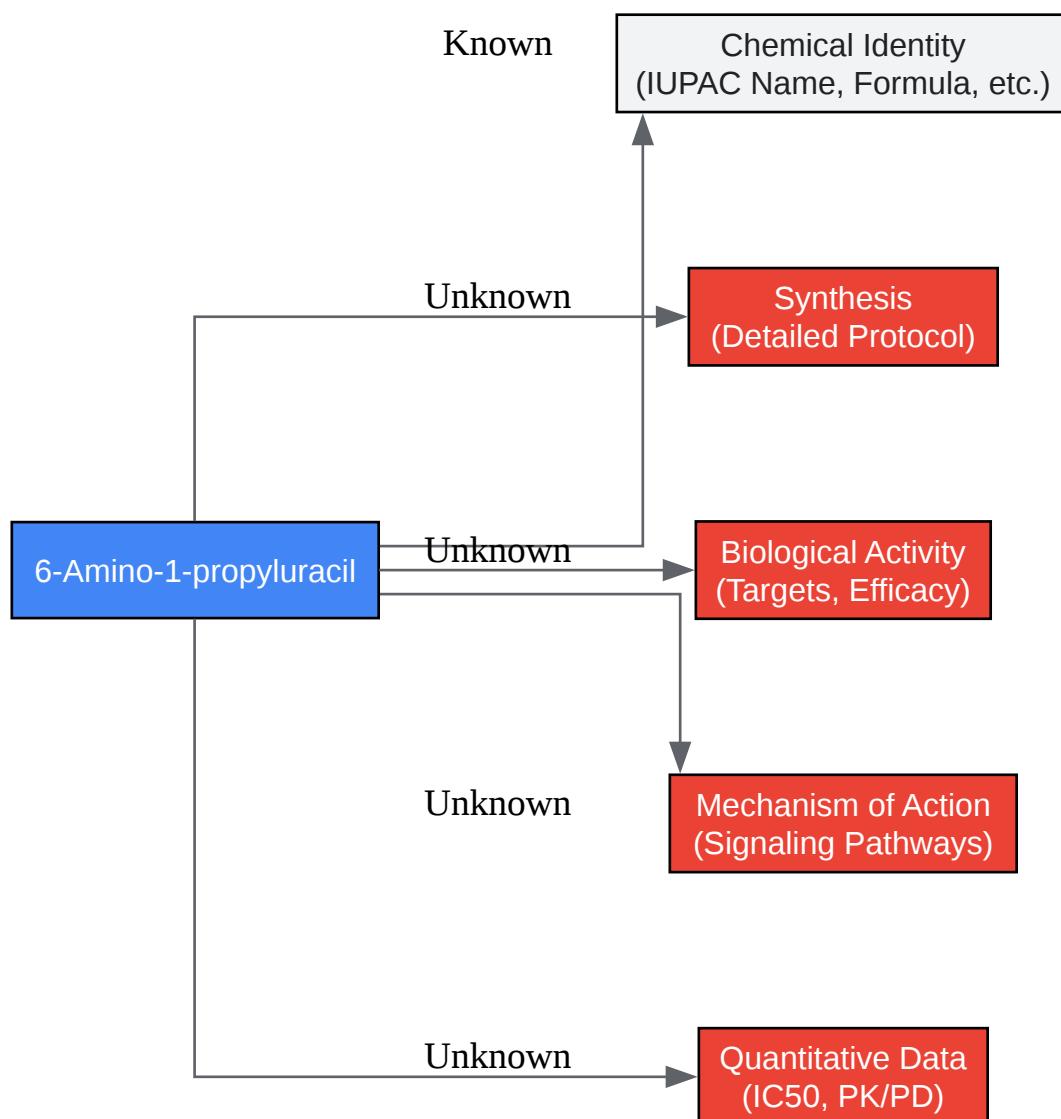
Detailed experimental protocols for the synthesis of **6-Amino-1-propyluracil** are not readily available in the surveyed scientific literature. General methods for the synthesis of substituted uracil derivatives often involve the condensation of a β -ketoester with urea or a substituted urea, followed by subsequent functional group manipulations. However, a specific, validated protocol for the large-scale or laboratory synthesis of **6-Amino-1-propyluracil** could not be identified.

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the biological activity and mechanism of action of **6-Amino-1-propyluracil**. In contrast, the related compound, 6-propyl-2-thiouracil (PTU), is extensively studied for its antithyroid properties. PTU functions by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[2][3][4] It also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). [2] It is important to note that these properties are specific to PTU and cannot be directly attributed to **6-Amino-1-propyluracil** without dedicated experimental evidence.

Due to the absence of data on the biological targets and signaling pathways affected by **6-Amino-1-propyluracil**, no signaling pathway diagrams can be generated at this time.

Quantitative Data


No quantitative data from biological assays, such as enzymatic inhibition constants (e.g., IC_{50} , K_i), pharmacokinetic parameters (e.g., bioavailability, half-life), or in vivo efficacy studies for **6-Amino-1-propyluracil** could be retrieved from the available literature.

Conclusion and Future Directions

While the chemical identity of **6-Amino-1-propyluracil** is established, there is a clear gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The extensive research available on 6-propyl-2-thiouracil highlights the potential for uracil derivatives to possess significant biological activities. Future research efforts would be necessary to explore the potential therapeutic applications of **6-Amino-1-propyluracil**. These studies should focus on developing a reliable synthetic route, screening for biological activity across various targets, and elucidating its mechanism of action. Such data would be crucial for determining its potential as a lead compound in drug discovery and development.

Logical Relationship Diagram

As no specific experimental workflows or signaling pathways for **6-Amino-1-propyluracil** are available, a logical diagram illustrating the current knowledge gap is presented below.

[Click to download full resolution via product page](#)

Current knowledge status of **6-Amino-1-propyluracil**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-1-propyluracil | C7H11N3O2 | CID 104562 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Amino-1-propyluracil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156761#iupac-name-for-6-amino-1-propyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com